molecular formula C8H16FNO2S B8708730 N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

Cat. No. B8708730
M. Wt: 209.28 g/mol
InChI Key: RYHCBVBTWFVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide is a useful research compound. Its molecular formula is C8H16FNO2S and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(Tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide

Molecular Formula

C8H16FNO2S

Molecular Weight

209.28 g/mol

IUPAC Name

N-tert-butyl-1-(fluoromethyl)cyclopropane-1-sulfonamide

InChI

InChI=1S/C8H16FNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3

InChI Key

RYHCBVBTWFVQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)-1-(hydroxymethyl)cyclopropane-1-sulfonamide (8.66 g, 41.8 mmol) and CH2Cl2 (110 mL). The stirred solution was cooled to 0° C. and to the solution was added (diethylamino)sulfur trifluoride (11 mL, 84 mmol). The solution was allowed to warm to room temperature with stirring for 4 h. The solution was then slowly added to a stirred sat. aq. sodium bicarbonate (100 mL) and following the addition stirring was maintained for 18 h. The pH of the aqueous phase was adjusted to pH=4 using aq. HCl. The mixture was transferred to a separatory funnel and was twice extracted with CH2Cl2. The combined organics were washed with brine; dried over MgSO4; filtered; and then concentrated in vacuo to afford a brown solid residue. This material was subjected to SiO2 chromatography (hexanes:EtOAc, 90:10 to 40:60) to afford N-(tert-butyl)-1-(fluoromethyl)cyclopropane-1-sulfonamide as a colorless, crystalline solid (5.66 g, 65%). 1H NMR (400 MHz, CDCl3) δ 4.73 (s, 1H), 4.60 (s, 1H), 4.22 (br. s., 1H), 1.59-1.53 (m, 2H), 1.37 (s, 9H), 1.12-1.07 (m, 2H).
Name
N-(tert-butyl)-1-(hydroxymethyl)cyclopropane-1-sulfonamide
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
65%

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